- Novel indol-3-yl-thiosemicarbazone derivatives: Obtaining, evaluation of in vitro leishmanicidal activity and ultrastructural studies, Chemico-Biological Interactions, 2020, 315,
Cas no 93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide)
93693-01-7 structure
Product Name:4-(4-Ethylphenyl)-3-thiosemicarbazide
N.o CAS:93693-01-7
MF:C9H13N3S
MW:195.284620046616
CID:91080
PubChem ID:3259670
Update Time:2025-06-09
4-(4-Ethylphenyl)-3-thiosemicarbazide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(4-Ethylphenyl)-3-thiosemicarbazide
- 1-amino-3-(4-ethylphenyl)thiourea
- HMS1510E09
- N-(4-Ethylphenyl)hydrazinecarbothioamide (ACI)
- Semicarbazide, 4-(p-ethylphenyl)-3-thio- (6CI, 7CI)
- 3-Amino-1-(4-ethylphenyl)thiourea
- 4-(4-Ethylphenyl)thiosemicarbazide
- 93693-01-7
- SCHEMBL456128
- BRD-K67920105-001-01-6
- N-(4-ethylphenyl)hydrazinecarbothioamide
- DTXSID10390747
- ChemDiv3_013121
- AKOS002130557
-
- MDL: MFCD00041303
- Inchi: 1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
- Chave InChI: MXVVZBDSLDIVAW-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC(CC)=CC=1)NN
- BRN: 2804749
Propriedades Computadas
- Massa Exacta: 195.08300
- Massa monoisotópica: 195.083
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 1.6
- Superfície polar topológica: 82.2A^2
Propriedades Experimentais
- Cor/Forma: 白色或灰白色固体
- Densidade: 1.226
- Ponto de Fusão: 128-131°C
- Ponto de ebulição: 314.5°Cat760mmHg
- Ponto de Flash: 144°C
- Índice de Refracção: 1.675
- PSA: 82.17000
- LogP: 2.57330
- Solubilidade: 不溶于水
4-(4-Ethylphenyl)-3-thiosemicarbazide Informações de segurança
- Número de transporte de matérias perigosas:UN 2811
- Código da categoria de perigo: 25
- Instrução de Segurança: S22-S36/37-S45
- Classe de Perigo:6.1
- PackingGroup:II
- Termo de segurança:6.1
- Grupo de Embalagem:II
- Frases de Risco:R25
4-(4-Ethylphenyl)-3-thiosemicarbazide Dados aduaneiros
- CÓDIGO SH:2930909090
- Dados aduaneiros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Ethylphenyl)-3-thiosemicarbazide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-1g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 1g |
¥641.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-5g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 5g |
¥2141.00 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-1g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 1g |
¥245 | 2023-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-5g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 5g |
¥735 | 2023-04-12 |
4-(4-Ethylphenyl)-3-thiosemicarbazide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 3 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ; 30 °C
Referência
- N-substituted benzaldehyde thiosemicarbazone derivative, and its preparation method and application in preparing antifungal material, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Dichloromethane ; 2 h, 25 °C
Referência
- Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition, European Journal of Medicinal Chemistry, 2019, 182,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; rt; 2 h, rt
Referência
- Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities, European Journal of Medicinal Chemistry, 2015, 104, 148-156
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; overnight, 0 °C
Referência
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, Bioorganic Chemistry, 2020, 104,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; rt; 3 h, cooled
Referência
- Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agents, Journal of Molecular Structure, 2023, 1286,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 1 h, rt
Referência
- Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues, Organic & Biomolecular Chemistry, 2021, 19(41), 8968-8987
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
Referência
- Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones, Bioorganic & Medicinal Chemistry, 2020, 28(13),
Método de produção 9
Condições de reacção
1.1 Reagents: tert-Butyl carbazate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells expressing P-glycoprotein, Journal of Medicinal Chemistry, 2011, 54(16), 5878-5889
4-(4-Ethylphenyl)-3-thiosemicarbazide Raw materials
- Acetic acid, 2-[[[(4-ethylphenyl)amino]thioxomethyl]thio]-, sodium salt (1:1)
- 4-Ethylaniline
- 4-Ethylphenyl isothiocyanate
4-(4-Ethylphenyl)-3-thiosemicarbazide Preparation Products
4-(4-Ethylphenyl)-3-thiosemicarbazide Literatura Relacionada
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide) Produtos relacionados
- 13278-67-6(3-amino-1-(4-methylphenyl)thiourea)
- 40207-01-0(3-amino-1-(3-methylphenyl)thiourea)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel